

Structure-Activity Relationship of MRL-871 Analogues: A Comparative Guide

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Compound of Interest

Compound Name: MRL-871

Cat. No.: B15544042

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This guide provides a comprehensive comparison of **MRL-871** and its analogues as allosteric inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (ROR γ). ROR γ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in various autoimmune diseases. **MRL-871** and its derivatives represent a promising class of therapeutic agents that target ROR γ through a novel allosteric mechanism.

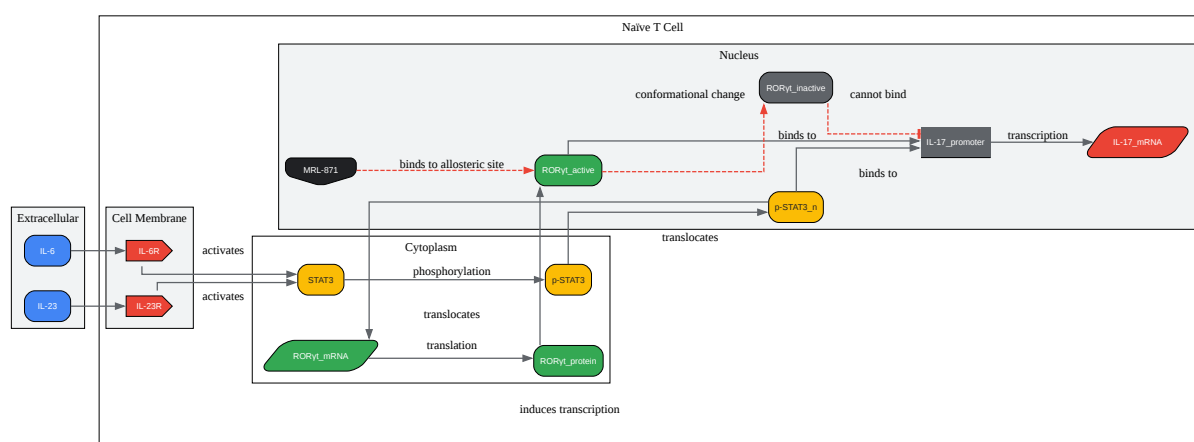
Quantitative Comparison of MRL-871 Analogs

The following table summarizes the in vitro potency of **MRL-871** and several of its analogues across various assays. The data highlights key structure-activity relationships, demonstrating how modifications to the parent scaffold impact inhibitory activity.

| Compound | TR-FRET IC50 (nM) | Gal4 IC50 (nM) | Th17 Differentiation IC50 (nM) | Reference |
|----------|-------------------|----------------|--------------------------------|---------------------|
| MRL-871 | 7 ± 1 | 24 ± 1 | 22 ± 1 | [1] |
| MRL-058 | 98 ± 23 | 250 ± 11 | 230 ± 1 | [1] |
| MRL-003 | 280 ± 117 | 1200 ± 320 | 1100 ± 1 | [1] |
| MRL-299 | 1.6 ± 0.1 | 1.8 ± 0.1 | 2.1 ± 0.1 | [1] |
| MRL-367 | 2.4 ± 0.1 | 2.6 ± 0.1 | 4.3 ± 0.1 | [1] |
| MRL-038 | 2.6 ± 0.1 | 1.8 ± 0.1 | 3.5 ± 0.1 | [1] |
| MRL-492 | 3.8 ± 0.1 | 2.1 ± 0.1 | 3.4 ± 0.1 | [1] |
| MRL-506 | 4.4 ± 0.1 | 3.2 ± 0.1 | 4.6 ± 0.1 | [1] |
| MRL-679 | 5.3 ± 0.1 | 4.5 ± 0.1 | 6.2 ± 0.1 | [1] |

RORyt Signaling and Inhibition by MRL-871 Analogs

RORyt is the master regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and IL-23, naïve T cells upregulate RORyt. RORyt then translocates to the nucleus and, in conjunction with other transcription factors like STAT3, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A. **MRL-871** and its analogs are allosteric inverse agonists that bind to a novel pocket on the RORyt ligand-binding domain (LBD). This binding event induces a conformational change in the LBD that prevents the recruitment of coactivators, thereby inhibiting the transcriptional activity of RORyt and subsequent IL-17A production.



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Caption: RORyt signaling pathway in Th17 cell differentiation and its inhibition by **MRL-871**.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

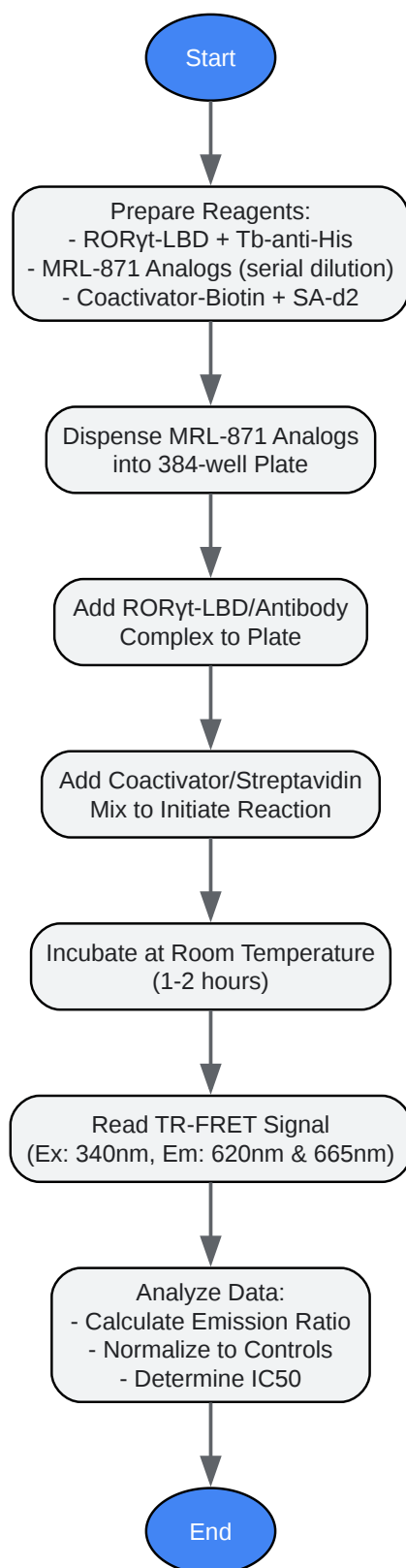
This assay is a primary method for quantifying the potency of **MRL-871** analogs in disrupting the interaction between the RORyt Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: The assay measures the proximity between a donor fluorophore-labeled RORyt-LBD and an acceptor fluorophore-labeled coactivator peptide. When the coactivator binds to the RORyt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inverse agonists like **MRL-871** and its analogs disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagents:
 - His-tagged RORyt-LBD (Ligand Binding Domain)
 - Terbium (Tb)-labeled anti-His antibody (Donor)
 - Biotinylated coactivator peptide (e.g., a peptide containing the LXXLL motif)
 - Streptavidin-d2 (Acceptor)
 - Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
 - **MRL-871** analogs serially diluted in DMSO.
- Procedure:
 - A solution of RORyt-LBD is pre-incubated with the Tb-labeled anti-His antibody.
 - The test compounds (**MRL-871** analogs) are added to the wells of a 384-well plate at various concentrations.
 - The RORyt-LBD/antibody complex is then added to the wells containing the test compounds.

- A mixture of the biotinylated coactivator peptide and streptavidin-d2 is added to initiate the reaction.
- The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
- Data Acquisition:
 - The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
 - The ratio of the acceptor to donor emission is calculated.
 - The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor).
 - IC50 values are determined by fitting the dose-response curves using a non-linear regression model.



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Caption: Experimental workflow for the TR-FRET coactivator recruitment assay.

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References

- 1. researchgate.net [researchgate.net]
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